molecular formula C14H8ClN3 B142579 2-[p-Cyanophenyl]-5-chlorobenzimidazole CAS No. 146132-86-7

2-[p-Cyanophenyl]-5-chlorobenzimidazole

Cat. No. B142579
M. Wt: 253.68 g/mol
InChI Key: UTADKFJRRZDHFW-UHFFFAOYSA-N
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Description

2-[p-Cyanophenyl]-5-chlorobenzimidazole is a chemical compound with the molecular formula C14H8ClN3. It is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Additionally, this paper will list future directions for further research on this compound.

Mechanism Of Action

The mechanism of action of 2-[p-Cyanophenyl]-5-chlorobenzimidazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV).

Biochemical And Physiological Effects

Studies have shown that 2-[p-Cyanophenyl]-5-chlorobenzimidazole can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[p-Cyanophenyl]-5-chlorobenzimidazole in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[p-Cyanophenyl]-5-chlorobenzimidazole. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules. Further studies could investigate its sensitivity and specificity for detecting specific biomolecules. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammation and cancer.

Synthesis Methods

The synthesis of 2-[p-Cyanophenyl]-5-chlorobenzimidazole involves the reaction of 5-chloro-1,2-phenylenediamine with p-cyanonitrobenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.

Scientific Research Applications

2-[p-Cyanophenyl]-5-chlorobenzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

CAS RN

146132-86-7

Product Name

2-[p-Cyanophenyl]-5-chlorobenzimidazole

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)

InChI Key

UTADKFJRRZDHFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl

synonyms

4-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)BENZONITRILE

Origin of Product

United States

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